molecular formula C15H20N2O4S B8764675 1-Acetyl-4-(4-methylsulfonylaminobenzoyl)piperidine

1-Acetyl-4-(4-methylsulfonylaminobenzoyl)piperidine

Cat. No. B8764675
M. Wt: 324.4 g/mol
InChI Key: WGORTURDLSKYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04996215

Procedure details

The same procedure as above was repeated except that methanesulfonamilide was replaced with p-toluenesulfonanilide or 1-acetylisonipecotoyl chloride was replaced with (±)-N-benzoylnipecotoyl chloride or (±)-N-benzoyl-β-prolyl chloride prepared in Referential Example 2 to obtain the following compounds:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(±)-N-benzoylnipecotoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
(±)-N-benzoyl-β-prolyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C)C=C[C:4]([S:7]([NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)(=[O:9])=[O:8])=CC=1.[C:18]([N:21]1[CH2:29][CH2:28][CH:24]([C:25](Cl)=[O:26])[CH2:23][CH2:22]1)(=[O:20])[CH3:19].C(N1CCCC(C(Cl)=O)C1)(=O)C1C=CC=CC=1>>[C:18]([N:21]1[CH2:22][CH2:23][CH:24]([C:25](=[O:26])[C:14]2[CH:13]=[CH:12][C:11]([NH:10][S:7]([CH3:4])(=[O:8])=[O:9])=[CH:16][CH:15]=2)[CH2:28][CH2:29]1)(=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)NC1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC(C(=O)Cl)CC1
Step Three
Name
(±)-N-benzoylnipecotoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CC(C(=O)Cl)CCC1
Step Four
Name
(±)-N-benzoyl-β-prolyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in Referential Example 2
CUSTOM
Type
CUSTOM
Details
to obtain the following compounds

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1CCC(CC1)C(C1=CC=C(C=C1)NS(=O)(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.